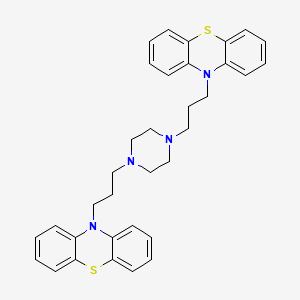

吩噻嗪哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Phenothiazinyl Perazine is a derivative of Phenothiazine . Phenothiazine, abbreviated PTZ, is an organic compound that has the formula S (C 6 H 4) 2 NH and is related to the thiazine-class of heterocyclic compounds . Derivatives of phenothiazine are highly bioactive and have widespread use and rich history . Phenothiazinyl Perazine is an impurity of Perazine dimalate .

Synthesis Analysis

The synthesis of phenothiazine derivatives has been achieved through various methods. For instance, the C-N coupling reaction was performed for the synthesis of 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) as donor monomers .

Molecular Structure Analysis

Phenothiazine and its derivatives are polycyclic aromatic compounds containing a phenothiazine moiety, which is a linear tricyclic system that consists of two benzene rings joined by a para-thiazine ring .

Chemical Reactions Analysis

Phenazines, which are related to phenothiazines, are known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, neuroprotectant, etc .

Physical And Chemical Properties Analysis

Phenothiazine, the parent compound of Phenothiazinyl Perazine, appears as greenish-yellow rhombic leaflets or diamond-shaped plates. It has a melting point of 185 °C and a boiling point of 371 °C . It is soluble in benzene, ether, petroleum ether, chloroform, hot acetic acid, ethanol (slightly), and mineral oil (slightly) .

科学研究应用

医药应用

吩噻嗪类杂环化合物展现出多种多样的生物活性,与特定或多个靶标相互作用 . 它们与抗精神病、抗组胺和抗胆碱能作用相关联 . 吩噻嗪类杂环化合物的药理作用包括有希望的抗菌、抗真菌、抗癌、抗炎、抗疟疾、止痛和多药耐药逆转特性 .

抗癌应用

在设计新型抗癌细胞周期阻滞剂时,已应用使用吩噻嗪和二硫代氨基甲酸酯支架的分子杂交方法 . 吩噻嗪和二硫代氨基甲酸酯衍生物对三种癌细胞株表现出弱的生长抑制 .

光催化应用

已开发出扩展的吩噻嗪,并系统地研究了它们在可见光驱动的胺氧化偶联反应中的光催化性能 . 扩展的吩噻嗪可以在可见光照射下有效催化胺氧化偶联生成亚胺 .

光电应用

吩噻嗪及其衍生物已被广泛用作光电子学中高度共轭供体-受体材料的分子工程中的供体单元 . 这主要归因于硫和氮杂原子的富电子性质 .

太阳能电池应用

作用机制

Target of Action

Phenothiazinyl Perazine, like other phenothiazine derivatives, primarily targets dopamine D1 and D2 receptors . These receptors play a crucial role in the regulation of various brain functions, including behavior, cognition, and voluntary movement .

Mode of Action

Phenothiazinyl Perazine binds to the dopamine D1 and D2 receptors, inhibiting their activity . This inhibition is believed to be responsible for its antipsychotic effects. The compound’s anti-emetic effect is predominantly due to the blockage of the dopamine D2 neurotransmitter receptors in the chemoreceptor trigger zone and vomiting center . It also binds to the alpha-adrenergic receptor .

Biochemical Pathways

Phenothiazinyl Perazine affects several biochemical pathways. For instance, it has been shown to influence the Wnt/β-catenin signaling pathway , which plays a key role in cell proliferation and differentiation . It also impacts the epithelial-mesenchymal transition process by upregulating the expression level of E-cadherin and downregulating N-cadherin, vimentin, and active-MMP2 .

Pharmacokinetics

They undergo extensive metabolism, primarily in the liver, and are excreted in the urine .

Result of Action

The binding of Phenothiazinyl Perazine to dopamine and alpha-adrenergic receptors results in a reduction of psychotic symptoms, such as hallucinations, delusions, and disordered thinking . It also helps control severe nausea and vomiting .

Action Environment

The action of Phenothiazinyl Perazine can be influenced by the environment. For instance, in aqueous solution, it acts as an excellent antioxidant, while in lipid media, it behaves as a prooxidant due to the formation of the phenothiazinyl radical that is very stable and toxic to biological systems . This suggests that the compound’s action, efficacy, and stability can be significantly affected by the biological environment in which it is present.

安全和危害

未来方向

The optimal conditions for the manifestation of the antioxidant activity of phenothiazine derivatives have been found, which seems to be relevant since it opens up new possibilities for their further use as complex preparations with antioxidant activity, including in psychiatric practice . The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system .

生化分析

Biochemical Properties

Phenothiazinyl Perazine, like other phenothiazine derivatives, exhibits significant activities such as tranquillizer, antibacterial, antiparkinsonian, antifungal, anticancer, antiviral, anti-inflammatory, antihistaminic, anti-malarial, anti-filarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive and multidrug resistance reversal properties

Cellular Effects

Phenothiazinyl Perazine has been shown to have significant effects on various types of cells. For instance, it has been found to exhibit antioxidant properties . It also has been reported to have cytotoxic and proapoptotic properties towards different types of cancer .

Molecular Mechanism

It is suggested that phenothiazines may stimulate their own metabolism by inducing CYP1A2, CYP3A4 and CYP2C19 isoforms

Temporal Effects in Laboratory Settings

Phenothiazine derivatives have been synthesized and studied for their stability and long-term effects on cellular function .

Metabolic Pathways

Phenothiazinyl Perazine is likely to be involved in various metabolic pathways. Phenothiazines are known to stimulate their own metabolism by inducing certain enzymes

属性

IUPAC Name |

10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVUUYETVQZDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858297 |

Source

|

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103331-66-4 |

Source

|

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

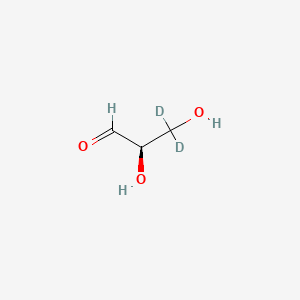

![DL-[1-2H]glyceraldehyde](/img/structure/B583802.png)

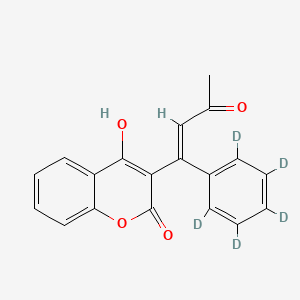

![D-[2-2H]Glyceraldehyde](/img/structure/B583804.png)

![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)